molecular formula C8H8ClN3O2 B1377117 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1427378-85-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B1377117
CAS No.: 1427378-85-5
M. Wt: 213.62 g/mol
InChI Key: OFWIPSCBGNYCGV-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase results in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, it interacts with various proteins involved in cellular metabolism and gene expression, influencing their activity and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . This inhibition is mediated through the disruption of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are critical for cell survival and proliferation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and reduced metastasis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . This distribution pattern is critical for its therapeutic effects and potential toxicity.

Subcellular Localization

Within cells, this compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its activity, as it allows the compound to interact with its molecular targets effectively.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7;/h2-4H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWIPSCBGNYCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-85-5
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.